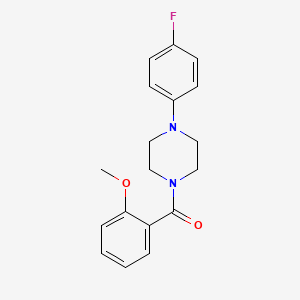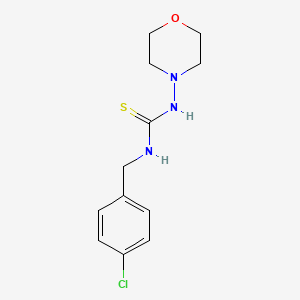
N-(4-chlorobenzyl)-N'-4-morpholinylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-N'-4-morpholinylthiourea, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway, which plays a crucial role in regulating various cellular processes such as cell growth, differentiation, and apoptosis.
Mécanisme D'action
N-(4-chlorobenzyl)-N'-4-morpholinylthiourea exerts its inhibitory effect on the JAK/STAT signaling pathway by binding to the ATP-binding site of JAK proteins, thereby preventing their activation and subsequent phosphorylation of STAT proteins. This leads to the inhibition of downstream gene expression and cellular processes such as cell growth and differentiation. N-(4-chlorobenzyl)-N'-4-morpholinylthiourea has been shown to selectively inhibit JAK2 and JAK3, but not JAK1 or TYK2.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-N'-4-morpholinylthiourea has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and experimental conditions. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and sensitize cells to chemotherapy and radiotherapy. N-(4-chlorobenzyl)-N'-4-morpholinylthiourea has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the differentiation of regulatory T cells. In addition, N-(4-chlorobenzyl)-N'-4-morpholinylthiourea has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorobenzyl)-N'-4-morpholinylthiourea has several advantages as a research tool, including its high potency, selectivity, and specificity for JAK/STAT inhibition. It can be easily synthesized and purified, and its effects can be easily measured using various biochemical and cellular assays. However, N-(4-chlorobenzyl)-N'-4-morpholinylthiourea also has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. In addition, N-(4-chlorobenzyl)-N'-4-morpholinylthiourea has been shown to have off-target effects on other kinases and signaling pathways, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on N-(4-chlorobenzyl)-N'-4-morpholinylthiourea, including the development of more potent and selective JAK/STAT inhibitors, the investigation of its effects on other signaling pathways and cellular processes, and the evaluation of its therapeutic potential in various diseases. In addition, the use of N-(4-chlorobenzyl)-N'-4-morpholinylthiourea in combination with other drugs or therapies may enhance its efficacy and reduce its side effects. Finally, the development of novel drug delivery systems for N-(4-chlorobenzyl)-N'-4-morpholinylthiourea may improve its bioavailability and pharmacokinetics, and enhance its therapeutic potential.
Méthodes De Synthèse
N-(4-chlorobenzyl)-N'-4-morpholinylthiourea can be synthesized by reacting 4-chlorobenzylamine with morpholine and thiourea in the presence of a catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution, cyclization, and deprotection, to yield the final product. The purity and yield of N-(4-chlorobenzyl)-N'-4-morpholinylthiourea can be improved by using high-performance liquid chromatography (HPLC) and recrystallization techniques.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-N'-4-morpholinylthiourea has been extensively used in scientific research to investigate the JAK/STAT signaling pathway and its role in various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activation of JAK and STAT proteins, which are involved in the downstream signaling of cytokines and growth factors. N-(4-chlorobenzyl)-N'-4-morpholinylthiourea has also been used to study the effects of JAK/STAT inhibition on cell proliferation, apoptosis, and differentiation.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-morpholin-4-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3OS/c13-11-3-1-10(2-4-11)9-14-12(18)15-16-5-7-17-8-6-16/h1-4H,5-9H2,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSJRRTXYVQWIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=S)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796969 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-chlorobenzyl)-N'-4-morpholinylthiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

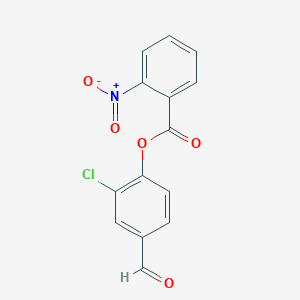
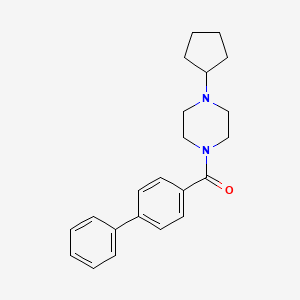
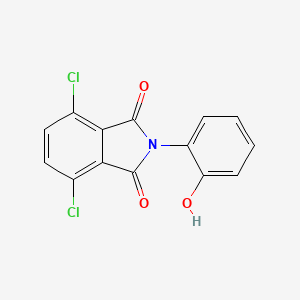
![4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B5852908.png)
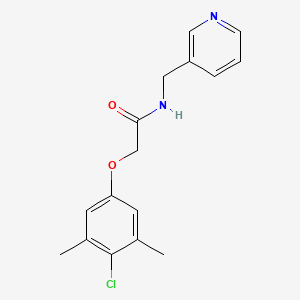
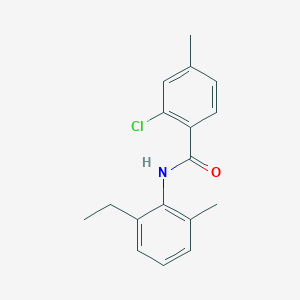
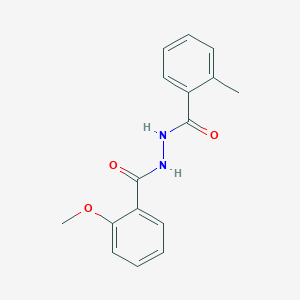
![2,4-dichloro-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5852930.png)
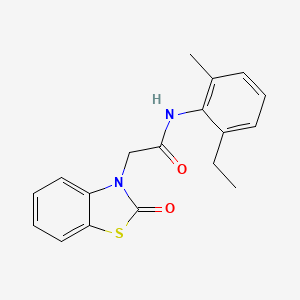
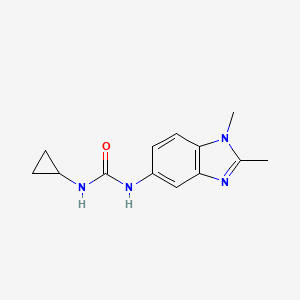
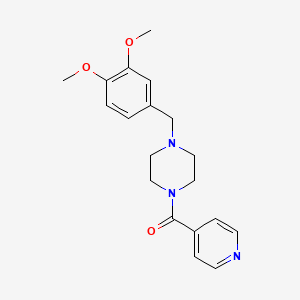
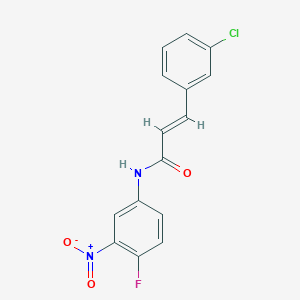
![N-[4-(1-benzofuran-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5852975.png)
